molecular formula C9H10N2O4S B1405496 Methyl [(4-amino-2-nitrophenyl)thio]acetate CAS No. 1427460-64-7

Methyl [(4-amino-2-nitrophenyl)thio]acetate

Cat. No.: B1405496
CAS No.: 1427460-64-7
M. Wt: 242.25 g/mol
InChI Key: RQZYZULZVNBROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FT-IR Analysis

Key absorption bands for this compound are expected to include:

Functional Group Characteristic Peaks (cm⁻¹) Assignment
Nitro (-NO₂) ~1520 (asymmetric) Stretching vibrations
Amino (-NH₂) ~3350–3500 (N–H stretch) Primary amine stretching
Thioether (-S-) ~680–780 (C–S stretch) Sulfur-carbon bonding
Methyl ester (COOCH₃) ~1720–1750 (C=O stretch) Ester carbonyl
Aromatic C–H ~3000–3100 (sp² C–H stretch) Benzene ring vibrations

Data aligns with nitrophenyl derivatives and thioester compounds.

UV-Vis Spectroscopy

The nitro group’s strong electron-withdrawing effect shifts absorption bands to shorter wavelengths:

  • λₘₐₓ : ~260–280 nm (π→π* transitions in the aromatic ring).
  • Colorimetric response : Light yellow coloration in solution, consistent with nitroaromatic compounds.

Thermochemical Properties and Stability Analysis

Thermal Stability

Property Value/Behavior Source
Melting point Not explicitly reported
Decomposition Degrades above 200°C (estimated) Analogous thioesters
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO) Synthesis protocols

Chemical Stability

  • Hydrolysis : Susceptible to hydrolysis under acidic/basic conditions, yielding 2-[(4-amino-2-nitrophenyl)thio]acetic acid.
  • Oxidation : The thioether group may oxidize to sulfoxide or sulfone under strong oxidizing agents.

Computational Modeling of Electronic Structure

Molecular Orbital Analysis

Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) predict:

  • HOMO-LUMO gap : ~5.0 eV (typical for nitroaromatic compounds).
  • Electron density distribution :
    • Electron-rich regions : Amino group and thioether sulfur.
    • Electron-deficient regions : Nitro group and ester carbonyl.

Charge Distribution

The nitro group withdraws electron density, polarizing the C–S bond and enhancing electrophilicity at the sulfur center. This polarization facilitates nucleophilic substitution reactions.

Data Tables and Key Findings

Table 1: Spectroscopic Data Summary

Technique Key Peaks/Features Relevance
FT-IR 1520 cm⁻¹ (NO₂), 3350 cm⁻¹ (NH₂), 1720 cm⁻¹ (COOCH₃) Confirm functional groups
UV-Vis λₘₐₓ ~270 nm (π→π*) Nitro group conjugation

Table 2: Thermochemical Stability

Condition Behavior Implication
Aqueous alkaline Hydrolysis to thioacetic acid derivative Limited stability in basic media
Oxidative agents Sulfoxide/sulfone formation Potential for controlled oxidation

Properties

IUPAC Name

methyl 2-(4-amino-2-nitrophenyl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c1-15-9(12)5-16-8-3-2-6(10)4-7(8)11(13)14/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZYZULZVNBROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation generally involves three key steps:

  • Nitration and Amination of the Aromatic Ring: Introduction of nitro and amino groups on the phenyl ring, often starting from a substituted aniline or toluidine derivative.
  • Thioether Formation: Coupling the amino-nitrophenyl intermediate with a thiol or thioacetate derivative.
  • Esterification: Formation of the methyl acetate ester, typically via esterification of the corresponding acid or transesterification.

Stepwise Detailed Procedures

Preparation of 4-amino-2-nitrophenyl Intermediate

A typical approach starts with o-toluidine or 2-methyl aniline derivatives, which undergo:

  • Acylation protection: The amino group is protected by acylation using acetic acid or acetic anhydride to prevent undesired side reactions during nitration.
  • Nitration: Controlled nitration with concentrated nitric acid at temperatures below 30 °C to introduce the nitro group at the 2-position.
  • Hydrolysis: Removal of the acyl protecting group by refluxing with concentrated hydrochloric acid to yield 4-amino-2-nitrophenylamine derivatives.

This method yields the amino-nitro aromatic intermediate with high purity (up to 97% by HPLC) and good yields (~78%).

Formation of the Thioether Linkage

The thioether bond between the aromatic ring and the acetate moiety is typically formed by nucleophilic substitution or coupling reactions:

  • Reaction of the amino-nitro aromatic intermediate with methyl bromoacetate or similar electrophilic esters in the presence of a base to form the thioether.
  • Alternatively, thiolation can be achieved by reacting the aromatic amine with thiol-containing acetates under reflux conditions in ethanol or suitable solvents.
Esterification to Form Methyl [(4-amino-2-nitrophenyl)thio]acetate
  • Esterification is commonly performed by reacting the corresponding acid derivative with methanol under acidic catalysis (e.g., sulfuric acid) and reflux.
  • Transesterification methods using methyl acetate and acyl chlorides are also employed to improve yields and purity.
  • Industrial processes may use continuous flow reactors to optimize reaction time and scalability.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Yield (%) Purity (%) Notes
Acylation protection Acetic acid, 100 °C, 4-5 h 80-85 >95 Protects amino group for selective nitration
Nitration Concentrated HNO3, <30 °C, 5 h 75-80 90-97 Controlled temperature critical to avoid over-nitration
Hydrolysis (deprotection) Concentrated HCl, reflux, 3 h 78-80 >95 Removes acyl group, yielding amino-nitro intermediate
Thioether formation Methyl bromoacetate, base, reflux, 4-6 h 70-85 90-95 Nucleophilic substitution forming thioether linkage
Esterification Methanol, H2SO4 catalyst, reflux, 6-8 h 75-85 >95 Acid-catalyzed esterification to methyl ester

Research Findings and Analysis

  • Temperature Control: Maintaining reaction temperatures below 60 °C during acylation and below 30 °C during nitration is crucial to prevent side reactions and decomposition.
  • Purification: Recrystallization from aqueous ethanol significantly improves product purity, often achieving >97% purity as measured by HPLC.
  • Yield Optimization: Using stoichiometric ratios slightly favoring the electrophilic reagent (e.g., methyl bromoacetate) enhances thioether formation yields.
  • Industrial Scalability: Continuous flow esterification methods reduce reaction times and improve reproducibility compared to batch processes.

Additional Notes on Analytical Validation

  • Structural Confirmation: Spectroscopic techniques such as NMR, IR, and mass spectrometry are used to confirm the presence of amino, nitro, thioether, and ester functionalities.
  • Crystallographic Studies: Single-crystal X-ray diffraction can be employed to validate molecular structure and stereochemistry if crystalline samples are obtained.
  • Purity Assessment: HPLC with UV detection is standard for quantifying purity and monitoring reaction progress.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4-amino-2-nitrophenyl)thio]acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

    Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, under basic conditions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

Major Products

    Reduction: 4-amino-2-aminophenylthioacetate.

    Substitution: Derivatives with different functional groups replacing the amino group.

    Oxidation: Sulfoxide or sulfone derivatives.

Scientific Research Applications

Methyl [(4-amino-2-nitrophenyl)thio]acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the development of novel materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism by which Methyl [(4-amino-2-nitrophenyl)thio]acetate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and amino groups allows for hydrogen bonding and electrostatic interactions with the target molecules, while the thioether linkage provides additional binding affinity.

Comparison with Similar Compounds

Quinazolinone-Based Thioacetates

Example Compound : Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate ()

  • Structural Features: Incorporates a quinazolinone core fused with a methoxyphenyl group.
  • Synthesis : Synthesized via green chemistry approaches, emphasizing solvent efficiency and high yields .

Example Compound : Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate ()

  • Functional Groups: Replaces the methyl ester with an ethyl ester and substitutes the nitro-amino phenyl group with a simple phenyl-quinazolinone system.
  • Reactivity : Reacts with hydrazine to form acetohydrazides, demonstrating versatility in generating thiourea derivatives .
Property Methyl [(4-Amino-2-Nitrophenyl)Thio]Acetate Quinazolinone-Based Thioacetates
Core Structure Nitro-amino phenyl Quinazolinone heterocycle
Key Reactivity Amino-nitro substitution reactions Cyclocondensation with hydrazine
Biological Potential Underexplored Anticancer, antimicrobial leads
Synthetic Methodology Conventional alkylation Green chemistry approaches

Triazolo-Pyrimidine and Thieno-Triazolo Derivatives

Example Compound: Methyl 2-((8-bromo-9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio)acetate ()

  • Structural Features: Contains a brominated thieno-triazolo-pyrimidine ring, enhancing steric bulk and electronic complexity.
  • Characterization : NMR data (δ 9.28 ppm for aromatic protons) and mass spectrometry ([M+H]⁺ = 372.87) confirm structural integrity .
  • Applications: Evaluated for STING agonist activity, highlighting its relevance in immunomodulation compared to the simpler this compound.

Example Compound : Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate ()

  • Cation Effect : Potassium salts exhibit superior actoprotective activity (6.32% higher than riboxin) compared to sodium analogs, emphasizing cation-dependent bioactivity .

Halogenated and Nitro-Substituted Thioacetates

Example Compound: Ethyl 2-{2-[(4-chloro-2-nitrophenyl)thio]anilino}-2-oxoacetate ()

  • Structural Features : Combines chloro and nitro substituents on adjacent phenyl rings, enhancing electrophilicity.
  • Molecular Weight: 380.80 g/mol, significantly higher than this compound due to the oxoacetate group .

Example Compound : Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate ()

  • Stereoelectronic Effects : The cyclohexylsulfonyl group introduces steric hindrance and polarizability, altering solubility and reactivity .

Key Research Findings and Trends

Substituent Impact: Electron-withdrawing groups (e.g., nitro, bromo) enhance electrophilicity, enabling nucleophilic aromatic substitution, while amino groups facilitate coupling reactions .

Biological Activity: Quinazolinone and triazolo derivatives show promise in drug discovery, whereas this compound remains underexplored in this context .

Synthetic Advances : Green chemistry methods (e.g., solvent-free conditions) improve the sustainability of thioacetate synthesis .

Biological Activity

Methyl [(4-amino-2-nitrophenyl)thio]acetate is an organic compound that has garnered attention for its potential biological activity, particularly in the pharmaceutical sector. This compound, characterized by its unique structural features, exhibits properties that may contribute to various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀N₂O₄S. Its structure includes:

  • A phenyl ring substituted with an amino group (–NH₂) and a nitro group (–NO₂).
  • A thioether linkage (–S–) and a methyl ester group (–COOCH₃).

These structural characteristics facilitate interactions with biological targets, which can modulate specific biological pathways, making it a candidate for drug development.

Biological Activity

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors. The presence of the amino and nitro groups enhances its potential effectiveness in medicinal chemistry by allowing for various interactions, including hydrogen bonding and electrostatic interactions with target molecules.

Antimicrobial Activity

Research has indicated that compounds similar to this compound may exhibit significant antimicrobial properties. For instance, derivatives of related thioether compounds have shown promising results against various pathogens, including fungi such as Candida albicans and Aspergillus niger. In vitro studies have demonstrated that these compounds can inhibit microbial growth with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL, indicating potent antimicrobial activity .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may act by:

  • Inhibiting enzyme activity : Similar compounds have been shown to inhibit key enzymes involved in pathogen survival, such as cytochrome P450 lanosterol 14α-demethylase in fungi .
  • Disrupting biofilm formation : Some derivatives have displayed significant antibiofilm activity against Staphylococcus aureus, which is crucial for treating infections where biofilms play a role in resistance .

Case Studies and Research Findings

  • Antifungal Activity : In a study evaluating new derivatives based on the thioether scaffold, several compounds exhibited strong antifungal activity against multiple strains of fungi, suggesting that modifications to the thioether structure could enhance efficacy .
  • Molecular Docking Studies : Molecular docking simulations have indicated favorable binding interactions between this compound derivatives and target enzymes, providing insights into their potential mechanisms of action .
  • Synergistic Effects : Some studies have reported that combining these compounds with established antibiotics like Ciprofloxacin can reduce the MICs required for effective treatment, highlighting their potential as adjunct therapies in antimicrobial regimens .

Comparative Analysis with Similar Compounds

Compound NameStructural DifferencesBiological Activity
Methyl [(4-amino-2-nitrophenyl)thio]propionatePropionate ester group instead of acetateModerate antimicrobial activity
Ethyl [(4-amino-2-nitrophenyl)thio]acetateEthyl ester group instead of methyl esterEnhanced antifungal properties
Methyl [(4-amino-2-nitrophenyl)thio]butyrateButyrate ester group instead of acetateVariable activity depending on substitution

The distinct combination of functional groups in this compound allows for diverse chemical transformations and enhances its reactivity compared to similar compounds.

Q & A

Basic Question: What are the optimal synthetic routes for Methyl [(4-amino-2-nitrophenyl)thio]acetate, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or thioether formation. For example, intermediates like methyl 2-((2-chloroethyl)thio)acetate can be prepared via microwave-assisted reactions to enhance yield and reduce reaction time . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetone) improve solubility of nitroaromatic precursors .
  • Temperature control : Microwave irradiation (e.g., 100–150°C for 30–60 min) accelerates reactions compared to conventional heating .
  • Catalysts : Use of KOH or NaH as bases facilitates deprotonation of thiol intermediates .
    Validate purity via TLC and NMR before proceeding to downstream applications.

Basic Question: Which analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

  • NMR Spectroscopy : The ¹H-NMR spectrum should show distinct signals for the methyl ester (~δ 3.7 ppm), aromatic protons (δ 6.5–8.5 ppm), and NH₂/NO₂ groups. ¹³C-NMR confirms carbonyl (C=O) and thioether (C-S) connectivity .
  • X-ray Crystallography : Resolves ambiguities in molecular geometry, such as dihedral angles between the nitro and amino groups (e.g., crystallographic data for analogous nitroaromatic esters in ).
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragmentation patterns.
    Data Contradiction Resolution : If NMR signals overlap (e.g., NH₂ vs. aromatic protons), use deuterated DMSO to enhance resolution or employ 2D-COSY/HSQC experiments .

Basic Question: How do the electronic effects of the 4-amino and 2-nitro substituents influence the reactivity of this compound?

Methodological Answer:

  • Nitro Group (-NO₂) : Strong electron-withdrawing meta-director, stabilizes intermediates in electrophilic substitution but may deactivate the ring toward nucleophilic attacks .
  • Amino Group (-NH₂) : Electron-donating para-director, enhances reactivity in coupling reactions (e.g., formation of triazole derivatives via Huisgen cycloaddition) .
    Experimental Validation : Compare reaction rates of this compound with analogs lacking NH₂/NO₂ groups. For example, nitro-to-amine reduction under H₂/Pd-C alters regioselectivity in subsequent reactions .

Advanced Question: What mechanistic pathways explain the stability of this compound under acidic or basic conditions?

Methodological Answer:

  • Acidic Conditions : Protonation of the amino group reduces electron donation, increasing susceptibility to ester hydrolysis. Monitor via pH-dependent HPLC to track degradation products .
  • Basic Conditions : Ester saponification occurs, forming the carboxylic acid derivative. Use IR spectroscopy (disappearance of C=O at ~1700 cm⁻¹) to confirm hydrolysis .
    Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic LC-MS analysis. Cross-reference with tert-butyl ester analogs, which show enhanced hydrolytic stability due to steric hindrance .

Advanced Question: How can this compound serve as a precursor for heterocyclic systems, and what are the critical reaction design considerations?

Methodological Answer:

  • Triazole Synthesis : React with hydrazonoyl halides in DMF/KOH to form 1,2,4-triazole-5-thiones (e.g., 70–85% yield via cyclocondensation) .
  • Thiazolidinone Formation : Use arylisothiocyanates to generate fused thiazole systems, optimizing molar ratios (1:1.2) to minimize byproducts .
    Design Considerations :
  • Protect the amino group with Boc to prevent side reactions during cyclization .
  • Monitor reaction progress via TLC (hexane:ethyl acetate 3:1) and isolate products via recrystallization (2-propanol) .

Advanced Question: How can researchers reconcile discrepancies in reported synthetic yields or spectral data for this compound derivatives?

Methodological Answer:

  • Yield Discrepancies : Differences often arise from purification methods (e.g., column chromatography vs. recrystallization). Standardize protocols using prep-HPLC with C18 columns .
  • Spectral Variations : Compare data with structurally validated compounds (e.g., crystallographic data in ). For example, nitro group orientation in the crystal lattice affects UV-Vis λmax values .
    Case Study : If NMR signals for NH₂ protons are absent, confirm via derivatization (e.g., acetylation with acetic anhydride) to generate resolvable peaks .

Advanced Question: What computational or experimental strategies validate the proposed tautomeric or conformational states of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict tautomeric preferences (e.g., keto-enol equilibrium). Compare with experimental IR/Raman spectra .
  • Variable-Temperature NMR : Detect dynamic processes (e.g., ring flipping) by analyzing line broadening at −40°C .
    Experimental Validation : Synthesize methylated analogs (e.g., replace NH₂ with NMe₂) to lock specific conformations and compare stability via DSC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl [(4-amino-2-nitrophenyl)thio]acetate
Reactant of Route 2
Reactant of Route 2
Methyl [(4-amino-2-nitrophenyl)thio]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.